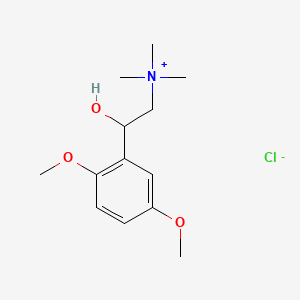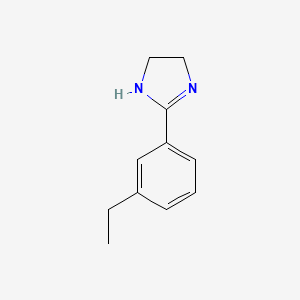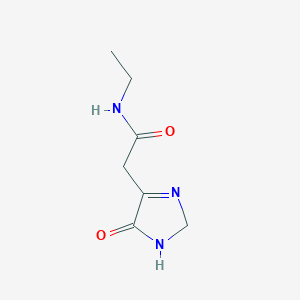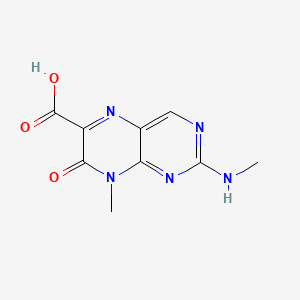
6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This specific compound is characterized by its unique structure, which includes a carboxylic acid group, a methylamino group, and a ketone group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated pteridine compounds.
Scientific Research Applications
6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with important biological functions.
Methotrexate: A pteridine-based drug used in chemotherapy.
Uniqueness
6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties
Properties
CAS No. |
31937-21-0 |
|---|---|
Molecular Formula |
C9H9N5O3 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N5O3/c1-10-9-11-3-4-6(13-9)14(2)7(15)5(12-4)8(16)17/h3H,1-2H3,(H,16,17)(H,10,11,13) |
InChI Key |
SFHOIQDAKDQZTH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-](/img/structure/B15197522.png)
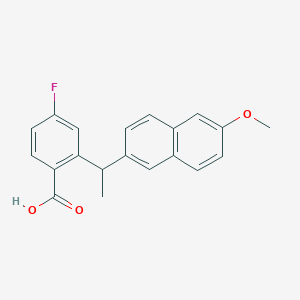
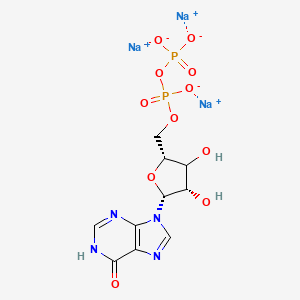
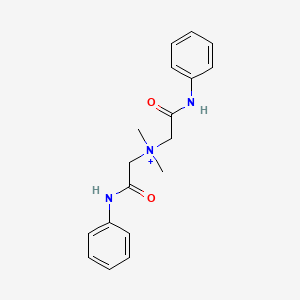
![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)
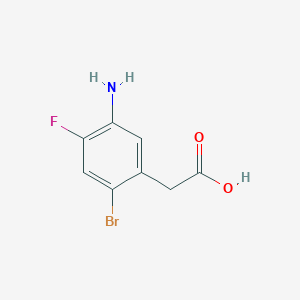
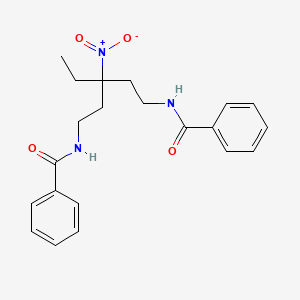
![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
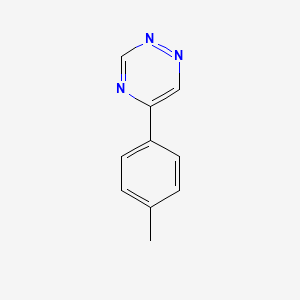

![Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B15197592.png)
